7-Hydroxytropolone

Iron Chelation Siderophore Coordination Chemistry

Researchers studying aminoglycoside resistance or microbial iron acquisition face a critical gap: no commercial tropolone analog replicates the unique 2:1 Fe(III) stoichiometry and non-fluorescent profile of 7-hydroxytropolone (7-HT). - Validated competitive inhibitor of aminoglycoside-2″-O-adenylyltransferase (AAD); restores aminoglycoside activity specifically in AAD-harboring resistant strains. - Non-fluorescent siderophore with defined 2:1 ligand-to-Fe(III) binding; production repressible by iron for precise experimental control. - 7-OH group essential for HIV-1 integrase inhibition; dimethoxy derivatives are inactive, confirming free dihydroxy motif requirement. Supply chain: Authentic 7-HT reference standard sourced for antibiotic adjuvant development, biocontrol mechanism studies, and antiviral screening campaigns.

Molecular Formula C7H6O3
Molecular Weight 138.12 g/mol
CAS No. 33739-50-3
Cat. No. B1215338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxytropolone
CAS33739-50-3
Synonyms2,7-dihydroxy-2,4,6-cycloheptatrien-1-one
3-hydroxytropolone
7-hydroxytropolone
Molecular FormulaC7H6O3
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=O)C=C1)O)O
InChIInChI=1S/C7H6O3/c8-5-3-1-2-4-6(9)7(5)10/h1-4H,(H2,8,9,10)
InChIKeyABNPYUDYGCGOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxytropolone: Specialized Iron Chelator and Enzyme Inhibitor


7-Hydroxytropolone (7-HT) is a symmetrical seven-membered troponoid natural product characterized by a 2,7-dihydroxy substitution pattern on the cycloheptatrienone ring [1]. First isolated from Streptomyces neyagawaensis and later identified as a key metabolite in Pseudomonas donghuensis, 7-HT functions as a non-fluorescent iron chelator with a unique 2:1 ligand-to-metal stoichiometry [2][3]. Unlike common tropolones such as β-thujaplicin (hinokitiol) which possess a single hydroxyl and an isopropyl group, 7-HT features dual adjacent hydroxyls that confer distinct metal-binding geometry and biological target specificity [4][5]. This structural signature enables 7-HT to act as a competitive inhibitor of aminoglycoside-2″-O-adenylyltransferase, a selective inhibitor of HIV-1 integrase strand transfer, and a primary antimicrobial metabolite against phytopathogenic fungi and bacteria [6][7][8].

Non-fluorescent siderophore probe with defined 2:1 Fe(III) stoichiometry for iron-acquisition studies
Competitive inhibitor of aminoglycoside-2″-O-adenylyltransferase for antibiotic adjuvant research
Metal-dependent enzyme probe for HIV integrase strand transfer and RNase H inhibitor development

Why 7-Hydroxytropolone Cannot Be Replaced by Analogs


Generic substitution of 7-hydroxytropolone with structurally related tropolones fails at the molecular level due to critical differences in metal coordination geometry and target enzyme engagement. Simple tropolone lacks the second hydroxyl group essential for integrase inhibition, rendering it inactive in HIV-1 assays [1]. β-Thujaplicin (hinokitiol), despite containing a hydroxyl, has an isopropyl substituent at position 4 that sterically hinders the formation of the 2:1 iron complex characteristic of 7-HT, altering its antimicrobial spectrum and potency [2]. β-Thujaplicinol, a 2,7-dihydroxy analog with an isopropyl group, inhibits HIV-1 RNase H with an IC50 of 0.2 μM but exhibits different selectivity profiles and cytotoxicity compared to the unsubstituted 7-HT core [3][4]. Furthermore, the dimethoxy derivatives of 7-HT (2,3-dimethoxy-tropone and 2,7-dimethoxy-tropone) completely lose antifungal activity, demonstrating that the free hydroxyl groups are essential for biological function [5]. The quantitative evidence below establishes that 7-HT occupies a unique physicochemical and pharmacological space not interchangeable with any single commercial analog.

Analog
Why Not Interchangeable
Tropolone
Lacks the 7-hydroxy group essential for HIV integrase inhibition and 2:1 Fe(III) complex formation; integrase assays may yield false negatives
β-Thujaplicin (Hinokitiol)
Isopropyl substituent at position 4 sterically alters metal-binding geometry; antimicrobial screening profile and iron-response context may differ
Dimethoxy derivatives
Methylation of the 2,7-dihydroxy groups abolishes antifungal activity; free hydroxyls are required for biological function

7-Hydroxytropolone Quantitative Evidence Guide


Distinct Iron Chelation Stoichiometry

7-Hydroxytropolone binds ferric iron (Fe³⁺) with a ligand-to-metal stoichiometry of 2:1, as determined by the continuous variation method (Job's plot) [1]. This contrasts with simple tropolone, which forms 1:1 complexes with most divalent metal ions under similar conditions [2]. The 2:1 stoichiometry indicates that two 7-HT molecules coordinate a single Fe³⁺ center, a configuration enabled by the dual adjacent hydroxyl groups at positions 2 and 7 of the tropolone ring. This higher-order complex formation is directly linked to 7-HT's role as a non-fluorescent iron scavenger in Pseudomonas donghuensis, where production is repressed by iron availability in the medium [1].

Fe(III) Binding
Class-level inference
2:1 (7-HT:Fe³⁺)
Supports iron-scavenger research context
Job's plot, 25°C, ionic strength 0.10; tropolone forms 1:1 complexes
Iron Chelation Siderophore Coordination Chemistry

Key 7-Hydroxy Group in HIV-1 Integrase Inhibition

A structure-activity relationship (SAR) investigation using a panel of tropolone derivatives from the National Cancer Institute compound repository established that the 7-hydroxy group is essential for HIV-1 integrase inhibition [1]. Compounds lacking this hydroxyl group exhibited no detectable integrase inhibitory activity, whereas α-hydroxytropolones (7-hydroxytropolone derivatives) preferentially inhibited the strand transfer reaction with an IC50 of 4.8 ± 2.5 μM for the most active compound (NSC 18806, 2,7-dihydroxy-4-isopropyl) in biochemical assays [1]. In contrast, tropolone and β-thujaplicin (both lacking the 7-hydroxy group) were inactive against HIV-1 integrase in the same assay system [1][2]. The mechanism involves chelation of the divalent metal cofactor (Mg²⁺ or Mn²⁺) in the enzyme active site, a geometry uniquely accessible to the 2,7-dihydroxy motif [1].

Integrase Inhibition
Head-to-head
Active (IC₅₀ 4.8 μM derivative) vs Inactive (tropolone, β-thujaplicin)
Supports metal-dependent enzyme probe context
In vitro biochemical assay, Mg²⁺/Mn²⁺ cofactor
HIV-1 Integrase Structure-Activity Relationship Metal Chelation

Non-Iron-Dependent Antifungal Activity

In a direct functional comparison, 7-hydroxytropolone (7-HT) but not its 2,3-dimethoxy- or 2,7-dimethoxy-tropone derivatives mimicked the dose-dependent antifungal activity of Pseudomonas donghuensis SVBP6 culture extracts against Macrophomina phaseolina, the causative agent of charcoal rot [1]. Critically, the antifungal activity of 7-HT was barely affected by the presence of up to 50 μM added iron (Fe²⁺), indicating that its mechanism is not solely dependent on iron deprivation and may involve direct fungal cell targeting [1]. In contrast, the dimethoxy derivatives, which lack free hydroxyl groups, were completely inactive, demonstrating that the 2,7-dihydroxy motif is essential for antifungal function [1]. This activity profile differs from that of β-thujaplicin (hinokitiol), which shows variable antifungal activity against wood-rot fungi but is not reported to maintain activity under iron-replete conditions [2].

Antifungal Activity
Head-to-head
Active (7-HT) vs Inactive (dimethoxy derivatives)
Supports antifungal screening context
Activity retained under iron-replete conditions; M. phaseolina model
Antifungal Activity Phytopathogenic Fungi Structure-Activity Relationship

Aminoglycoside Adenyltransferase Inhibition

7-Hydroxytropolone acts as a competitive inhibitor of aminoglycoside-2″-O-adenylyltransferase (AAD) with respect to the cosubstrate ATP [1]. In vitro synergy assays demonstrated that combinations of 7-HT with appropriate aminoglycoside substrates (gentamicin, tobramycin, kanamycin) restored antibiotic activity against resistant bacterial strains possessing the AAD enzyme [1][2]. No potentiation was observed against strains resistant by other mechanisms or against susceptible strains, confirming mechanism-specific activity [2]. The inhibition requires the unique vicinal arrangement of oxygens found in 7-hydroxytropolone; simple tropolone, which lacks this oxygen geometry, does not inhibit AAD [1][3]. This represents a targeted antibiotic potentiation strategy distinct from the broad-spectrum antibacterial activity of tropolone (MIC 12-82 μM against various species) [4].

AAD Inhibition
Class-level inference
Competitive with ATP; restores aminoglycoside activity in resistant strains
Supports antibiotic adjuvant research context
Mechanism-specific; synergy with gentamicin, tobramycin, kanamycin
Antibiotic Resistance Enzyme Inhibition Aminoglycoside

Antimalarial Activity Against P. falciparum

In a comparative in vitro antimalarial evaluation against the chloroquine-resistant Plasmodium falciparum K1 strain, puberulic acid (a natural 7-hydroxytropolone derivative) exhibited an IC50 of 0.011 μM, the most potent among all troponoids tested [1]. The simple 7-hydroxytropolone core structure showed moderate activity with an IC50 of approximately 2.5 μM, whereas structurally simpler compounds including tropone, tropolone, and hinokitiol (β-thujaplicin) exhibited weaker activity with IC50 values generally above 10 μM [1]. For instance, tropolone (6) showed an IC50 of approximately 18 μM in the same assay system [1]. The 2,7-dihydroxy motif, particularly when elaborated with additional oxygenation as in puberulic acid, correlates with enhanced antimalarial potency relative to mono-hydroxylated tropolones [1].

Antimalarial Screening
Cross-study comparable
IC₅₀ ≈ 2.5 μM (7-HT core) vs ≈ 18 μM (tropolone)
Supports antimalarial screening context
Chloroquine-resistant P. falciparum K1 strain; cross-study data
Antimalarial Activity Plasmodium falciparum Natural Product

Selective Cytotoxicity in Cancer Cells

Green-synthesized 7-hydroxytropolone demonstrated dose-dependent antitumor effects in breast cancer cell lines, with a reported IC50 of approximately 15 μM against MCF-7 cells, while exhibiting significantly lower cytotoxicity against non-tumorigenic MCF-10A mammary epithelial cells (IC50 > 50 μM), indicating a favorable selectivity window [1]. In contrast, tropolone has been reported to inhibit catechol O-methyltransferase (COMT) with a Ki of 22 μM and exhibits cytotoxicity against various cell lines without documented selectivity [2][3]. The differential cytotoxicity profile of 7-HT may be attributed to its enhanced iron chelation capacity and resultant oxidative stress induction in rapidly dividing cancer cells [1].

Cell-Model Response
Class-level inference
IC₅₀ ≈ 15 μM (MCF-7); >50 μM (MCF-10A)
Supports cytotoxicity endpoint review
MTT assay, 48-hour exposure; cell-model response context
Anticancer Activity Cytotoxicity Selectivity

7-Hydroxytropolone Optimal Application Scenarios


Iron Chelation & Siderophore Studies

7-Hydroxytropolone is uniquely suited for experiments investigating microbial iron acquisition where a non-fluorescent siderophore with well-characterized metal-binding stoichiometry is required. Unlike the fluorescent pyoverdine siderophores commonly produced by Pseudomonas species, 7-HT does not interfere with fluorescence-based assays [1]. Its 2:1 ligand-to-Fe(III) stoichiometry, determined by continuous variation method, provides a defined and reproducible metal-binding parameter essential for quantitative iron uptake and competition studies [2]. The production of 7-HT is repressible by iron in the culture medium, enabling precise experimental control over siderophore expression [2]. Researchers studying the role of siderophores in plant-microbe interactions, biocontrol mechanisms, or pathogen virulence should select 7-HT as a model non-fluorescent iron chelator over tropolone (which forms different complex stoichiometry) or commercial deferoxamine (structurally unrelated and fluorescent).

Targeting Aminoglycoside-Modifying Enzymes

For laboratories investigating aminoglycoside resistance mechanisms and developing antibiotic adjuvants, 7-hydroxytropolone serves as a validated tool compound for studying inhibition of aminoglycoside-2″-O-adenylyltransferase (AAD) [3]. 7-HT acts as a competitive inhibitor with respect to ATP and restores aminoglycoside activity specifically against strains harboring the AAD enzyme [4]. This mechanism-specific activity contrasts with the broad, non-specific antibacterial effects of tropolone (MIC 12-82 μM) [5]. Synergy assays require careful pairing of 7-HT with appropriate aminoglycoside substrates (gentamicin, tobramycin, kanamycin), and activity is not observed against strains resistant by other mechanisms or against susceptible strains [4]. Researchers developing novel adjuvants or studying enzyme inhibition kinetics should procure 7-HT as a reference inhibitor, as no other commercially available tropolone analog demonstrates comparable AAD-targeting activity.

Agricultural Biocontrol Against Phytopathogens

7-Hydroxytropolone is the compound of choice for agricultural researchers studying biocontrol mechanisms of Pseudomonas donghuensis against phytopathogenic fungi and bacteria. 7-HT has been definitively established as the main active metabolite responsible for the broad-spectrum antifungal antagonism of P. donghuensis strain SVBP6, with activity retained even in the presence of up to 50 μM added iron [1]. This iron-independent antifungal activity distinguishes 7-HT from iron-chelating compounds whose antimicrobial effects are abolished under iron-replete conditions. The dimethoxy derivatives (2,3- and 2,7-dimethoxy-tropone) are completely inactive, confirming that the free 2,7-dihydroxy motif is essential for antifungal function [1]. Researchers evaluating natural product-based biocontrol agents, developing biofungicides, or studying the molecular basis of microbial antagonism should utilize authentic 7-HT as a positive control and reference standard, as alternative tropolones (hinokitiol, tropolone) exhibit different antifungal spectra and iron-dependence profiles.

HIV-1 Integrase & RNase H Inhibitor Development

7-Hydroxytropolone and its α-hydroxytropolone derivatives are essential reference compounds for medicinal chemists and virologists developing HIV-1 integrase or RNase H inhibitors. The 7-hydroxy group has been unequivocally demonstrated to be essential for HIV-1 integrase inhibition through systematic SAR evaluation of tropolone derivatives from the NCI compound repository [6]. α-Hydroxytropolones preferentially inhibit the strand transfer reaction (IC50 = 4.8 ± 2.5 μM for the isopropyl derivative) and are active in both Mg²⁺ and Mn²⁺-containing buffers [6]. The related compound β-thujaplicinol inhibits HIV-1 RNase H with an IC50 of 0.2 μM and demonstrates selectivity over E. coli and human RNases H (50 μM and 5.7 μM, respectively) [7]. For screening campaigns and medicinal chemistry optimization, 7-HT and its derivatives provide validated starting points with defined SAR, whereas tropolone and β-thujaplicin are inactive or substantially less potent in the same assays [6][7].

Application
Selection Property
Validation Focus
Microbial iron acquisition research
Non-fluorescent siderophore probe
Iron-repressible expression and competition assays
Antibiotic resistance mechanism studies
AAD-targeting enzyme inhibitor
Synergy with aminoglycoside substrates
Phytopathogen biocontrol research
Iron-independent antifungal metabolite
Antifungal spectrum under iron-replete conditions
Metal-dependent viral enzyme studies
2,7-dihydroxy pharmacophore scaffold
Strand transfer and RNase H inhibition profiling

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